2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one
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Overview
Description
2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound that combines the structural features of benzothiophene and thiazolone. Benzothiophene is a bicyclic system containing a benzene ring fused with a thiophene ring, while thiazolone is a five-membered ring containing sulfur and nitrogen atoms. This compound is of interest due to its potential pharmacological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one typically involves the reaction of benzothiophene derivatives with thiazolone precursors. One common method is the cyclization of benzothiophene-3-carboxaldehyde with thiosemicarbazide under acidic conditions to form the thiazolone ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to thiazolidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzothiophene and thiazolone derivatives.
Scientific Research Applications
2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: A bicyclic compound with diverse pharmacological activities.
Thiazolone: A five-membered ring containing sulfur and nitrogen, known for its biological activities.
Thiazole: A heterocyclic compound with a five-membered ring, similar to thiazolone but with different substitution patterns.
Uniqueness
2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one is unique due to its combined structural features of benzothiophene and thiazolone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
918107-62-7 |
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Molecular Formula |
C12H9NOS2 |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-ylmethyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C12H9NOS2/c14-12-5-6-16-13(12)7-9-8-15-11-4-2-1-3-10(9)11/h1-6,8H,7H2 |
InChI Key |
JIVKGUYERSSTSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CN3C(=O)C=CS3 |
Origin of Product |
United States |
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